

ATX-0126: A Technical Guide to Solubility and Solvent Compatibility

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Compound of Interest

Compound Name: ATX-0126

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Introduction

ATX-0126, also known as ATX 100, is a novel, thiocarbamate-based ionizable lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for nucleic acid delivery.[1][2] Its unique properties facilitate the encapsulation and subsequent intracellular delivery of genetic material such as messenger RNA (mRNA) and small interfering RNA (siRNA).[3][4] This technical guide provides an in-depth overview of the solubility and solvent compatibility of **ATX-0126**, presenting key data and experimental protocols to aid researchers in its handling, formulation, and application.

Chemical Properties

A foundational understanding of the physicochemical properties of **ATX-0126** is essential for its effective use.

Property	Value	Source
CAS Number	2230647-37-5	[1]
Molecular Formula	C44H86N2O5S	[1]
Molecular Weight	755.23 g/mol	[1]
Description	Ionizable cationic lipid	[3] [5]
pKa	6.38	[3] [5]

Solubility Data

The solubility of **ATX-0126** in common laboratory solvents has been determined, highlighting the need for specific conditions to achieve desired concentrations. The following table summarizes the available quantitative solubility data.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Conditions	Source
Ethanol	20	26.48	Requires sonication	[1]
DMSO	2	2.65	Requires sonication, warming, and heating to 60°C	[1]

Note: A safety data sheet indicates that data on water solubility is not available.[\[6\]](#)

Solvent Compatibility and Storage

Proper storage and handling are paramount to maintaining the integrity of **ATX-0126**. The following guidelines are based on available product information.

Storage of Stock Solutions

Storage Temperature	Duration	Source
-80°C	6 months	[1] [4]
-20°C	1 month	[1] [4]

General Chemical Stability

ATX-0126 is stable under recommended storage conditions.[\[6\]](#) However, it is crucial to avoid contact with strong acids, strong alkalis, and potent oxidizing or reducing agents, as these may lead to degradation.[\[6\]](#)

Experimental Protocols

Protocol 1: General Procedure for Preparation of Stock Solutions

This protocol is a generalized procedure based on the conditions reported for dissolving **ATX-0126**.

Objective: To prepare a stock solution of **ATX-0126** in an organic solvent.

Materials:

- **ATX-0126** (solid)
- Anhydrous ethanol or DMSO
- Sterile, conical tube
- Ultrasonic bath
- Water bath or heating block

Procedure:

- Weigh the desired amount of **ATX-0126** in a sterile conical tube.

- Add the calculated volume of the chosen solvent (ethanol or DMSO) to achieve the target concentration.
- For Ethanol:
 - Tightly cap the tube.
 - Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved.
- For DMSO:
 - Tightly cap the tube.
 - Place the tube in an ultrasonic bath.
 - Gently warm the solution, and if necessary, heat to 60°C in a water bath or on a heating block with intermittent vortexing until the solid is fully dissolved.
- Once dissolved, allow the solution to cool to room temperature.
- Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[1\]](#)[\[4\]](#)

Protocol 2: pKa Measurement of Ionizable Lipids in LNP Formulations

This protocol is adapted from the method described by Jayaraman et al. (2012), as referenced in patent literature for **ATX-0126** and other ionizable lipids.[\[7\]](#)[\[8\]](#)

Objective: To determine the pKa of **ATX-0126** within a lipid nanoparticle or micellar formulation.

Materials:

- LNP or micelle formulation containing **ATX-0126**
- Universal buffer with a pH range of 3 to 12
- Fluorescent probe (e.g., a pH-sensitive dye)

- Fluorometer

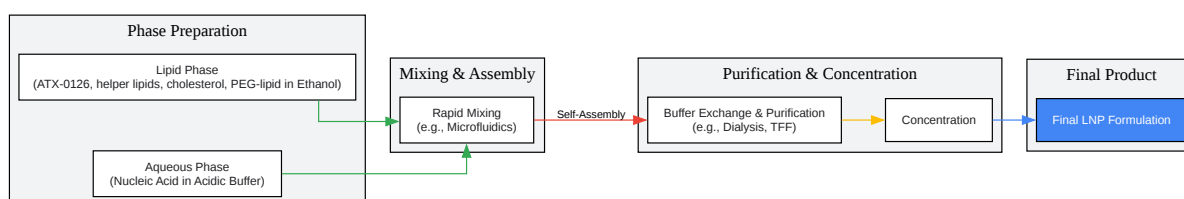
Procedure:

- Dilute the lipid micelles or LNPs to a total lipid concentration of 1 mM in the universal buffer.
- Add the fluorescent probe to the diluted sample.
- Measure the fluorescence intensity of the sample across the pH range of the universal buffer.
- The pKa is determined as the pH at which the fluorescence intensity is half-maximal, indicating 50% ionization of the lipid.

Visualization of Relevant Workflows

Lipid Nanoparticle (LNP) Formulation Workflow

The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles incorporating **ATX-0126** for nucleic acid delivery.

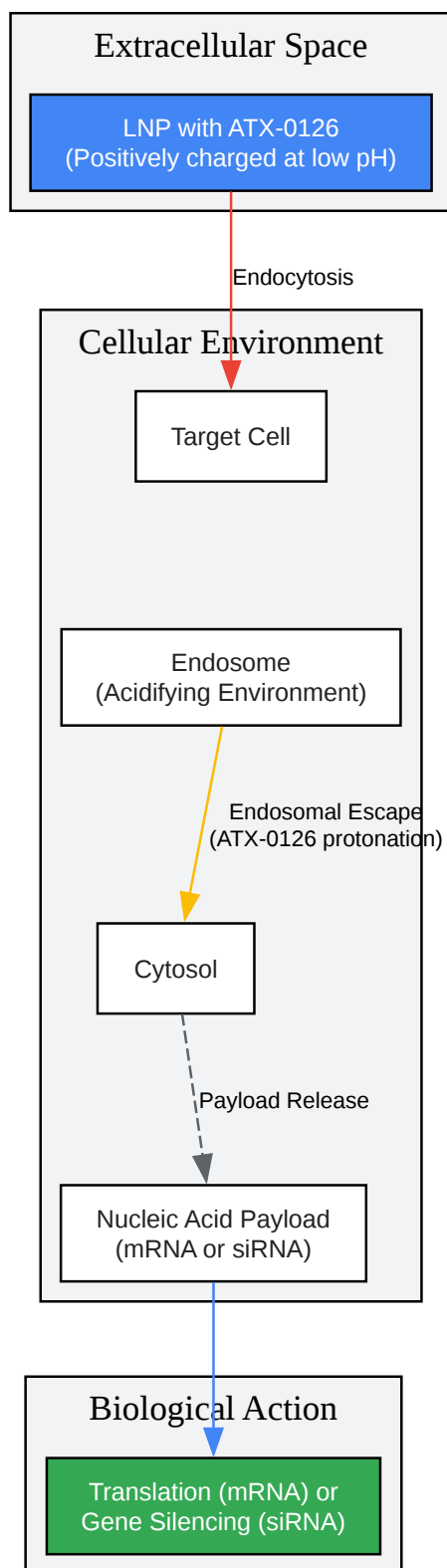


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Caption: Workflow for LNP Formulation with **ATX-0126**.

Mechanism of LNP-Mediated Nucleic Acid Delivery

This diagram outlines the general mechanism by which LNPs formulated with **ATX-0126** deliver their nucleic acid payload into a target cell.



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Caption: LNP-mediated nucleic acid delivery mechanism.

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